Ferric oxide, red

Description

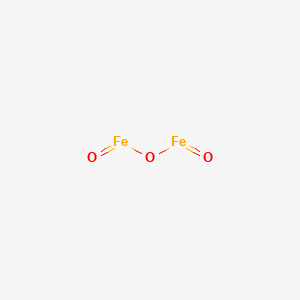

Iron(III) oxide or ferric oxide is the inorganic compound with the formula Fe2O3. It is one of the three main oxides of iron, the other two being iron(II) oxide (FeO) the rarer form, and iron(II,III) oxide (Fe3O4) which naturally as magnetite.

RN given refers to cpd with MF of Fe2-O3; structure

Properties

IUPAC Name |

oxo(oxoferriooxy)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIPFZHSYJVQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe]O[Fe]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O3 | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Iron(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Brown to dark brown odorless powder; Insoluble in water; [Rockwood Pigments MSDS], REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER. | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in acids; insoluble in water, alcohol, ether, Solubility in water: none | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.25 g/cu cm, 5.24 g/cm³ | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0 mm Hg (approximate) | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-brown hexagonal crystals, Reddish or blueish-black powder, Steel gray to red hexagonal, Red-brown solid. /Iron oxide dust and fume, as Fe/, A fine, red powder of ferric oxide. /Rouge/ | |

CAS No. |

12134-66-6, 1309-37-1, 12713-03-0 | |

| Record name | Maghemite (Fe2O3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Umber | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Umber | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maghemite (Fe2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1539 °C, 1565 °C | |

| Record name | FERRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/452 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FERRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1577 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Preparation and Characterization of Red Ferric Oxide (α-Fe₂O₃) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of red ferric oxide, or hematite (α-Fe₂O₃), nanoparticles. Hematite nanoparticles are of significant interest in various biomedical applications, including drug delivery, bio-imaging, and hyperthermia, owing to their biocompatibility, magnetic properties, and stability. This document details established preparation methodologies, outlines rigorous characterization techniques, and presents quantitative data to facilitate reproducible research and development.

Preparation of Red Ferric Oxide Nanoparticles

The synthesis of hematite nanoparticles with controlled size, shape, and crystallinity is paramount to their application. Several chemical methods have been established, each offering distinct advantages. The most common and effective methods include co-precipitation, hydrothermal synthesis, sol-gel, and microemulsion.

Co-precipitation Method

Co-precipitation is a widely used, straightforward, and scalable method for synthesizing iron oxide nanoparticles. It involves the precipitation of iron salts in an aqueous solution through the addition of a base.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve 10 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 150 ml of deionized water with continuous stirring at room temperature.

-

Precipitation: Add 2 ml of ammonium hydroxide (NH₄OH) solution dropwise (approximately 1 ml/min) to the iron precursor solution while maintaining vigorous stirring. The pH of the solution is a critical parameter and should be monitored; for instance, a pH of 1 was maintained in one study to yield a black dispersion.

-

Aging and Digestion: Continue stirring the resulting dispersion for 1 hour at room temperature.

-

Heating and Evaporation: Heat the suspension to 80°C for 2 hours to facilitate the conversion to a brown powder.

-

Washing: Centrifuge the precipitate and wash it multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Drying and Calcination: Dry the washed powder in an oven. Finally, calcine the dried powder at 500°C for 4 hours in a muffle furnace to obtain the crystalline α-Fe₂O₃ phase.

Workflow for Co-precipitation Synthesis:

Caption: Workflow for the co-precipitation synthesis of hematite nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that allows for excellent control over the size, morphology, and crystallinity of the nanoparticles by varying reaction parameters such as temperature, pressure, and reaction time.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare a mixture of 5.4 g of ferric nitrate [Fe(NO₃)₃·9H₂O] in 60 ml of deionized water.[1]

-

pH Adjustment: Adjust the pH of the solution to 9 by adding ammonia (NH₃) solution while stirring continuously for 1 hour.[1]

-

Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 160°C for 12 hours.[1]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the red precipitate by centrifugation.

-

Washing and Drying: Wash the collected nanoparticles several times with deionized water and ethanol to remove impurities. Dry the final product in a vacuum oven.

Workflow for Hydrothermal Synthesis:

Caption: Workflow for the hydrothermal synthesis of hematite nanoparticles.

Sol-Gel Method

The sol-gel method is a low-temperature technique that allows for the synthesis of highly pure and homogeneous nanoparticles. It involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

-

Precursor and Gelling Agent Preparation: Prepare two separate solutions. Dissolve 4 g of iron nitrate [Fe(NO₃)₃·9H₂O] in 100 ml of distilled water and stir for 30 minutes. In another beaker, dissolve 1.5 g of gelatin in 100 ml of distilled water and stir at 60°C for 30 minutes to obtain a clear solution.[2]

-

Sol Formation: Slowly add the gelatin solution to the iron nitrate solution with continuous stirring. Continue stirring the mixture for 1 hour until a gel is formed.[2]

-

Drying: Dry the resulting gel in a hot air oven at 90°C for 6 hours.[2]

-

Calcination: Calcine the dried powder in a muffle furnace at 600°C for 1 hour to obtain crystalline α-Fe₂O₃ nanoparticles.[2]

Workflow for Sol-Gel Synthesis:

Caption: Workflow for the sol-gel synthesis of hematite nanoparticles.

Microemulsion (Reverse Micelle) Method

The microemulsion method, particularly using reverse micelles (water-in-oil microemulsions), offers excellent control over nanoparticle size and distribution. The aqueous cores of the reverse micelles act as nanoreactors.

Experimental Protocol:

-

Microemulsion Preparation: Prepare two separate reverse microemulsions. For the first, mix a surfactant such as Cetyl Trimethyl Ammonium Bromide (CTAB) in a nonpolar solvent like n-hexane.[3] Then, add an aqueous solution of an iron precursor (e.g., FeCl₃) to form a transparent solution. For the second microemulsion, use the same surfactant and solvent but with an aqueous solution of a precipitating agent (e.g., NH₄OH).

-

Mixing and Reaction: Mix the two microemulsions under vigorous stirring. The collision and coalescence of the reverse micelles will initiate the precipitation of iron hydroxide within the aqueous cores.

-

Nanoparticle Recovery: Break the microemulsion by adding a polar solvent like acetone or ethanol. This will cause the nanoparticles to precipitate out of the solution.

-

Washing and Drying: Collect the nanoparticles by centrifugation, wash them repeatedly with ethanol and water to remove the surfactant and any remaining reactants, and then dry them.

-

Calcination: Calcine the dried powder at an appropriate temperature (e.g., 500-600°C) to obtain crystalline α-Fe₂O₃.

Characterization of Red Ferric Oxide Nanoparticles

Thorough characterization is essential to understand the physicochemical properties of the synthesized hematite nanoparticles and to ensure their suitability for specific applications.

Structural and Morphological Characterization

X-Ray Diffraction (XRD): XRD is used to determine the crystalline phase, structure, and average crystallite size of the nanoparticles. The diffraction peaks for hematite (α-Fe₂O₃) correspond to a rhombohedral crystal structure.[4] The average crystallite size can be calculated using the Debye-Scherrer equation.[4]

| 2θ (degrees) | (hkl) Plane |

| 24.12 | (012) |

| 33.17 | (104) |

| 35.65 | (110) |

| 40.87 | (113) |

| 49.46 | (024) |

| 54.07 | (116) |

| 62.46 | (214) |

| 64.03 | (300) |

| Table 1: Typical XRD peak positions and their corresponding Miller indices for hematite (α-Fe₂O₃) nanoparticles.[4] |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): TEM and SEM are powerful techniques for visualizing the morphology, size, and size distribution of the nanoparticles.[5] TEM provides high-resolution images of individual particles, while SEM is useful for observing the overall morphology and agglomeration of the nanoparticle powder.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the Fe-O bond. The characteristic absorption bands for Fe-O in hematite are typically observed in the range of 400-600 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | O-H stretching (adsorbed water) |

| ~1620 | H-O-H bending (adsorbed water) |

| ~530-580 | Fe-O stretching |

| ~440-470 | Fe-O bending |

| Table 2: Typical FTIR absorption bands for hematite nanoparticles.[2] |

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is employed to study the optical properties of the nanoparticles and to estimate their band gap energy. Hematite nanoparticles typically exhibit a strong absorption in the visible region, and the band gap can be determined from a Tauc plot. The band gap of hematite nanoparticles is generally around 2.1-2.2 eV.[1]

Size and Stability Characterization

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. It also provides information about the stability of the nanoparticle dispersion through zeta potential measurements. A high absolute zeta potential value (typically > ±30 mV) indicates good colloidal stability.

| Synthesis Method | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) |

| Co-precipitation | 50 - 150 | +20 to -25 |

| Hydrothermal | 30 - 100 | +25 to -30 |

| Sol-Gel | 20 - 80 | +15 to -20 |

| Table 3: Typical DLS and zeta potential values for hematite nanoparticles synthesized by different methods. |

Magnetic Characterization

Vibrating Sample Magnetometry (VSM): VSM is used to investigate the magnetic properties of the hematite nanoparticles, such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc). Bulk hematite is weakly ferromagnetic, but at the nanoscale, it can exhibit superparamagnetic behavior.

| Particle Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) |

| < 20 | 2 - 5 | ~0 (Superparamagnetic-like) |

| 20 - 50 | 0.5 - 2 | 100 - 300 |

| > 50 | < 0.5 | > 300 |

| Table 4: Typical magnetic properties of hematite nanoparticles as a function of particle size.[6] |

Application in Drug Development: Cellular Uptake Pathway

The successful application of hematite nanoparticles in drug delivery relies on their efficient internalization by target cells. The primary mechanism for the cellular uptake of nanoparticles is endocytosis.

Cellular Uptake and Drug Release Pathway:

Caption: Cellular uptake pathway of drug-loaded hematite nanoparticles via endocytosis.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of red ferric oxide (α-Fe₂O₃) nanoparticles. The choice of synthesis method significantly influences the physicochemical properties of the nanoparticles, which in turn dictates their suitability for various applications in drug development and beyond. Rigorous characterization using a combination of the techniques outlined is crucial for ensuring the quality, reproducibility, and efficacy of these nanomaterials in a research and development setting.

Logical Relationship between Synthesis, Properties, and Applications:

Caption: Logical relationship between synthesis parameters, nanoparticle properties, and applications.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. isca.me [isca.me]

- 3. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Nano-structural effects on Hematite (α-Fe2O3) nanoparticle radiofrequency heating - PMC [pmc.ncbi.nlm.nih.gov]

magnetic properties of alpha-Fe2O3 nanoparticles

An In-Depth Technical Guide to the Magnetic Properties of α-Fe2O3 Nanoparticles for Researchers and Drug Development Professionals

Introduction

Hematite (α-Fe2O3), the most stable iron oxide under ambient conditions, exhibits fascinating magnetic properties at the nanoscale that differ significantly from its bulk counterpart.[1] While bulk hematite is weakly ferromagnetic at room temperature, α-Fe2O3 nanoparticles can display a range of magnetic behaviors, including superparamagnetism.[1][2] These unique properties, combined with their biocompatibility and ease of synthesis, make α-Fe2O3 nanoparticles highly attractive for a variety of biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and magnetic hyperthermia.[3][4][5] This technical guide provides a comprehensive overview of the magnetic properties of α-Fe2O3 nanoparticles, detailing experimental protocols for their synthesis and characterization, presenting quantitative data, and illustrating key relationships through diagrams.

Core Magnetic Concepts in α-Fe2O3 Nanoparticles

The magnetic behavior of α-Fe2O3 nanoparticles is governed by several key phenomena:

-

Weak Ferromagnetism: In bulk α-Fe2O3, a slight canting of the antiferromagnetically ordered spins results in a weak net magnetic moment above the Morin transition temperature.[6] This property is retained in nanoparticles and can be influenced by size and surface effects.[7]

-

Superparamagnetism: Below a critical size, typically in the nanometer range, α-Fe2O3 particles can become single-domain and exhibit superparamagnetism.[2][8] In this state, the magnetic moment of the entire nanoparticle fluctuates thermally, leading to zero coercivity and remanence in the absence of an external magnetic field.[9] This property is crucial for biomedical applications to prevent particle aggregation in physiological environments.[2]

-

Morin Transition: Bulk hematite undergoes a magnetic phase transition at approximately 263 K, known as the Morin transition.[10][11] Below this temperature, the spins align along the rhombohedral axis, and the material becomes purely antiferromagnetic.[10] In α-Fe2O3 nanoparticles, the Morin transition temperature is often suppressed or absent, and its value is highly dependent on particle size, shape, and surface effects.[11][12]

-

Surface Effects: The high surface-area-to-volume ratio in nanoparticles leads to a significant contribution from surface spins. These spins can be disordered or canted, influencing the overall magnetic properties, such as saturation magnetization.[6][13]

Quantitative Data on Magnetic Properties

The magnetic properties of α-Fe2O3 nanoparticles are intricately linked to their physical characteristics, which are determined by the synthesis method. The following tables summarize quantitative data from various studies.

| Synthesis Method | Particle Size/Shape | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Reference |

| Hydrothermal | Nanoparticles-aggregated microcubes | 0.3672 | 3756 | [12] |

| Hydrothermal | Nanopolyhedra | 0.4389 | - | [12] |

| Hydrothermal | Nanoparticles | 0.4307 | - | [12] |

| Wet Chemical Precipitation | ~80-100 nm (Fe-1) | 1.5 | - | [14] |

| Wet Chemical Precipitation | ~50 nm (Fe-2) | 1.0 | - | [14] |

| Wet Chemical Precipitation | ~50 nm (Fe-3) | 0.6 | - | [14] |

| - | Nanospheres | 0.69 | - | [1] |

| - | Nanosheets | 3.25 | - | [1] |

| - | Nanorods | 4.58 | - | [1] |

| Sol-gel | 48.57 nm spheroids | 2.20 | Negligible | [8] |

| Green Synthesis | α-Fe2O3@Ag Core-shell | 0.18 | - | [15] |

Experimental Protocols

Synthesis of α-Fe2O3 Nanoparticles

1. Hydrothermal Synthesis

This method allows for good control over particle size and morphology.[12]

-

Materials: Iron (III) chloride hexahydrate (FeCl3·6H2O), distilled water or other solvents (e.g., ethylene glycol), autoclave.[12]

-

Procedure:

-

Dissolve a specific amount of FeCl3·6H2O in the chosen solvent to form a precursor solution.[12]

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.[12]

-

Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a set duration (e.g., 8 hours).[12]

-

Allow the autoclave to cool down to room temperature naturally.[12]

-

Collect the resulting precipitate by centrifugation.[12]

-

Wash the product multiple times with distilled water and ethanol to remove any unreacted precursors.[12]

-

Dry the final product in a vacuum oven at a specific temperature (e.g., 60 °C).[12] Note: The size and shape of the nanoparticles can be controlled by varying parameters such as reaction time, temperature, and the type of solvent used.[12]

-

2. Co-precipitation

This is a simple and widely used method for synthesizing iron oxide nanoparticles.[14]

-

Materials: Iron (III) chloride hexahydrate (FeCl3·6H2O), a precipitating agent (e.g., sodium hydroxide (NaOH) or ammonia solution), a stabilizing agent (e.g., polyvinyl alcohol (PVA)).[14]

-

Procedure:

-

Prepare an aqueous solution of FeCl3·6H2O.[14]

-

If using a stabilizing agent like PVA, dissolve it in the precursor solution with stirring.[14]

-

Slowly add the precipitating agent dropwise to the iron precursor solution under vigorous stirring until a specific pH (e.g., 11) is reached.[14]

-

Continue stirring for a set period (e.g., 3 hours) to allow for the formation of the precipitate.[14]

-

Collect the precipitate by filtration or centrifugation.[14]

-

Wash the precipitate thoroughly with distilled water to remove byproducts.[14]

-

Dry the product and then calcine it at a specific temperature (e.g., 600 °C) for a set duration (e.g., 3 hours) to obtain the α-Fe2O3 phase.[14]

-

Characterization of Magnetic Properties

1. Vibrating Sample Magnetometry (VSM)

VSM is a standard technique for measuring the bulk magnetic properties of a material.[16][17]

-

Principle: A sample is vibrated at a constant frequency in a uniform magnetic field. The resulting magnetic flux change induces a voltage in a set of pick-up coils, which is proportional to the magnetic moment of the sample.[16][18]

-

Procedure:

-

A small amount of the nanoparticle powder is packed into a sample holder.

-

The sample holder is placed in the VSM.

-

An external magnetic field is applied and swept from a maximum positive value to a maximum negative value and back to the maximum positive value.[12]

-

The induced voltage in the pick-up coils is measured at each applied field strength.

-

The data is plotted as magnetization (M) versus applied magnetic field (H) to generate a hysteresis loop.

-

From the hysteresis loop, key parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined.[17]

-

2. Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is an extremely sensitive technique for measuring very small magnetic moments.[19][20]

-

Principle: SQUIDs are the most sensitive detectors of magnetic flux. The sample is moved through a set of superconducting pick-up coils, and the change in magnetic flux is detected by the SQUID.[20]

-

Procedure:

-

The nanoparticle sample is placed in a sample holder.

-

The sample is loaded into the SQUID magnetometer.

-

For temperature-dependent measurements (Zero-Field-Cooled and Field-Cooled):

-

ZFC: The sample is cooled in the absence of an external magnetic field. Then, a small magnetic field is applied, and the magnetization is measured as the sample is warmed up.[6]

-

FC: The sample is cooled in the presence of an external magnetic field, and the magnetization is measured as the sample is warmed.[6]

-

-

The blocking temperature (TB), which is the temperature at which the nanoparticles transition from superparamagnetic to a blocked state, can be determined from the peak of the ZFC curve.[21]

-

Isothermal M-H loops can also be measured at various temperatures.[19]

-

3. Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local magnetic environment of iron nuclei.[10][22]

-

Principle: This technique is based on the resonant absorption of gamma rays by atomic nuclei. The hyperfine interactions between the nucleus and its surrounding electrons provide detailed information about the magnetic state and chemical environment of the iron atoms.[22][23]

-

Procedure:

-

A sample of the α-Fe2O3 nanoparticles is exposed to a source of gamma rays (typically 57Co).

-

The energy of the gamma rays is modulated by moving the source relative to the absorber (the sample).

-

The transmission of gamma rays through the sample is measured as a function of the source velocity.

-

The resulting Mössbauer spectrum can be fitted to extract parameters such as the hyperfine magnetic field, isomer shift, and quadrupole splitting.[22][24]

-

These parameters can be used to identify the magnetic phase (e.g., weakly ferromagnetic, antiferromagnetic, superparamagnetic) and to study phenomena like the Morin transition.[10][22]

-

Visualizing Workflows and Relationships

References

- 1. Nano-structural effects on Hematite (α-Fe2O3) nanoparticle radiofrequency heating - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bragitoff.com [bragitoff.com]

- 3. Advances in Magnetic Nanoparticles Engineering for Biomedical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnetic Nanoparticles Show Promise in Biomedical Applications | Technology Networks [technologynetworks.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Superparamagnetic hematite spheroids synthesis, characterization, and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. soar.wichita.edu [soar.wichita.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ajchem-a.com [ajchem-a.com]

- 15. α‐Fe2O3@Ag and Fe3O4@Ag Core‐Shell Nanoparticles: Green Synthesis, Magnetic Properties and Cytotoxic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.neliti.com [media.neliti.com]

- 17. nanomagnetics-inst.com [nanomagnetics-inst.com]

- 18. magnetism.eu [magnetism.eu]

- 19. mdpi.com [mdpi.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. Magnetic properties of hematite (α-Fe{sub 2}O{sub 3}) nanoparticles prepared by hydrothermal synthesis method (Journal Article) | ETDEWEB [osti.gov]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.aip.org [pubs.aip.org]

The Thermal Stability of Synthetic Red Ferric Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of synthetic red ferric oxide (α-Fe₂O₃), also known as hematite. The information presented herein is critical for applications where the material is subjected to elevated temperatures, such as in ceramics, catalysts, and various pharmaceutical manufacturing processes. This document details the intrinsic thermal properties of synthetic red ferric oxide, the influence of its synthesis route on thermal behavior, and standardized experimental protocols for its characterization.

Introduction to the Thermal Stability of Synthetic Red Ferric Oxide

Synthetic red ferric oxide, in its most common form as hematite (α-Fe₂O₃), is recognized for its exceptional thermal stability.[1][2] Generally, it does not undergo decomposition or significant color changes at temperatures commonly encountered in many industrial applications. Anhydrous α-Fe₂O₃ is thermally stable to over 1000°C. However, the practical thermal stability of a synthetic red iron oxide pigment can be influenced by several factors including its synthesis method, the presence of precursor residues, particle size, and the atmospheric conditions.

For instance, synthetic red iron oxide is often produced through the calcination of other iron compounds, such as goethite (α-FeOOH) or ferrous sulfate (FeSO₄·7H₂O). In these cases, the lower-temperature transformations of the precursors dictate the operational thermal limits. The conversion of goethite to hematite, a dehydration process, typically occurs between 250°C and 400°C. Similarly, the decomposition of ferrous sulfate to ferric oxide is a multi-step process that completes at around 700°C.[3]

Influence of Synthesis Method on Thermal Properties

The method used to synthesize red ferric oxide has a profound impact on its thermal characteristics, including particle size, crystallinity, and surface area, which in turn affect its stability and color at high temperatures.

Common Synthesis Routes:

-

Thermal Decomposition of Iron Salts: This is a widely used method, often involving the calcination of ferrous sulfate. The final properties of the hematite are highly dependent on the calcination temperature and duration.[4]

-

Calcination of Iron Oxyhydroxides: Goethite (α-FeOOH) and lepidocrocite (γ-FeOOH) are common precursors that are converted to hematite through dehydration at elevated temperatures. The morphology of the precursor often influences the resulting hematite particles.

-

Hydrothermal Synthesis: This method allows for the formation of highly crystalline hematite nanoparticles at relatively lower temperatures compared to calcination methods. The pressure and temperature during hydrothermal synthesis can be tuned to control the phase and morphology of the iron oxide.[5]

-

Sol-Gel Method: This technique offers precise control over particle size and morphology by forming a gel of iron precursors, which is then dried and calcined.

-

Co-precipitation: This involves the precipitation of iron hydroxides from a solution of iron salts, followed by aging and calcination to form hematite.

The choice of synthesis route affects not only the temperature at which the final α-Fe₂O₃ is formed but also its subsequent thermal behavior. For example, hematite produced at higher temperatures during its initial synthesis will generally exhibit greater stability upon subsequent heating.[6]

Quantitative Thermal Analysis Data

The following tables summarize key quantitative data related to the thermal stability of synthetic red ferric oxide, derived from various experimental studies.

Table 1: Thermal Transformation Temperatures of Iron Oxide Precursors to Hematite (α-Fe₂O₃)

| Precursor Material | Transformation | Onset Temperature (°C) | Peak Temperature (°C) | Atmosphere |

| Goethite (α-FeOOH) | Dehydration to Hematite | ~260 | ~300-400 | Air/Nitrogen |

| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Decomposition to Hematite | - | ~700 (completion) | Air |

| Magnetite (Fe₃O₄) | Oxidation to Hematite | - | 400-700 | Air |

Table 2: Effect of Calcination Temperature on the Properties of Synthetic Red Ferric Oxide

| Calcination Temperature (°C) | Average Particle Diameter (μm) | Dominant Wavelength (nm) | Color Description |

| 700 | 0.065 | 599 | Red with yellowish hue |

| 750 | - | - | Red, decreasing yellowish hue |

| 800 | Gradual Increase | - | Red with increasing bluish hue |

| 850 | Abrupt Increase | - | Red with increasing bluish hue |

| 900 | 0.25 | 610 | Red with bluish hue |

Data synthesized from a study on red iron oxide pigments obtained from FeSO₄·7H₂O calcination.[4]

Table 3: Decomposition Temperatures of Hematite (α-Fe₂O₃) under Different Atmospheres

| Particle Size | Onset Decomposition Temperature (°C) | Atmosphere |

| Fine-grained | 1180 | Inert (N₂) |

| Fine-grained | 1215 | Nitrogen |

| Fine-grained | 1377 | Air |

Note: The decomposition of hematite to a lower oxidation state occurs at very high temperatures and is dependent on the atmosphere.[2][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the thermal stability of synthetic red ferric oxide are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition and phase transformations of synthetic red ferric oxide and its precursors.

Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

Methodology:

-

Sample Preparation: A small, representative sample of the synthetic red ferric oxide powder (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed in the TGA furnace.

-

The desired atmosphere (e.g., high-purity nitrogen for inert conditions or dry air for oxidative conditions) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to establish a stable baseline.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000°C or higher) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of any mass loss events, which correspond to processes such as dehydration or decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions as a function of temperature, providing information on phase changes, such as the goethite-to-hematite transformation.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the powder sample (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum or alumina). An empty, tared pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere is established as in the TGA protocol.

-

Thermal Program: The sample and reference are subjected to the same controlled temperature program as in the TGA experiment (e.g., heating from ambient to a specified temperature at a constant rate).

-

Data Analysis: The DSC curve plots the difference in heat flow between the sample and the reference as a function of temperature. Endothermic or exothermic peaks indicate thermal events. For the goethite-to-hematite transformation, an endothermic peak corresponding to the heat of dehydration will be observed.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the material before, during, and after heating, and to monitor changes in crystallinity and crystallite size.

Instrumentation: A powder X-ray diffractometer with a high-temperature stage (for in-situ studies) or a standard diffractometer for ex-situ analysis.

Methodology:

-

Sample Preparation: A thin, uniform layer of the powder is mounted on a sample holder.

-

Ex-situ Analysis:

-

The XRD pattern of the initial material is recorded at room temperature.

-

Separate aliquots of the sample are heated to various target temperatures in a furnace under a controlled atmosphere, held for a specific duration, and then cooled back to room temperature before recording their XRD patterns.

-

-

In-situ Analysis (with high-temperature stage):

-

The sample is mounted in the high-temperature stage of the diffractometer.

-

XRD patterns are continuously or intermittently recorded as the sample is heated according to a defined temperature program.

-

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 20-80°) using a specific X-ray source (e.g., Cu Kα radiation).

-

Data Analysis: The resulting diffraction patterns are compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present. Changes in peak positions, intensities, and widths can be used to analyze phase transformations, changes in lattice parameters, and variations in crystallite size and strain.

Visualizations

The following diagrams illustrate key processes and workflows related to the thermal analysis of synthetic red ferric oxide.

Caption: Thermal transformation pathways of common precursors to synthetic red ferric oxide.

Caption: Experimental workflow for the thermal stability analysis of synthetic red ferric oxide.

References

- 1. Differential Thermal Analysis of Rhodochrosite and Hematite [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Synthesis Parameters on Structural and Magnetic Properties of Iron Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

red ferric oxide chemical formula and molecular weight

Prepared for: Researchers, scientists, and drug development professionals.

This document provides core chemical information regarding red ferric oxide, a compound of significant interest across various scientific and industrial domains, including its use as a pigment and in biomedical applications.

Core Chemical Properties

Red ferric oxide, also known as iron(III) oxide, is an inorganic compound with a distinct reddish-brown appearance.[1][2][3] It is the primary component of rust and is naturally found as the mineral hematite.[2]

The fundamental quantitative data for red ferric oxide are summarized in the table below for clarity and ease of comparison.

| Property | Value | Unit |

| Chemical Formula | Fe₂O₃ | - |

| Molecular Weight / Molar Mass | 159.69 | g/mol |

| Appearance | Red-brown solid | - |

| Density | 5.24 - 5.25 | g/cm³ |

| Melting Point | 1,538 - 1,565 | °C |

| Boiling Point | 3,414 | °C |

| Solubility in Water | Insoluble | - |

Note: The precise molecular weight can vary slightly based on the isotopic composition of the elements. Values cited range from 159.687 g/mol to 159.7 g/mol .[4][5]

Molecular Composition

The chemical formula Fe₂O₃ indicates that each molecule of ferric oxide is composed of two iron (Fe) atoms and three oxygen (O) atoms.[3][4] The iron atom in this compound exists in the +3 oxidation state.[3]

The following diagram illustrates the basic atomic composition of a single unit of ferric oxide.

Caption: Elemental composition of Iron(III) Oxide (Fe₂O₃).

Experimental Protocols

Detailed experimental protocols are highly specific to the research context (e.g., synthesis method, particle size analysis, toxicological assays, drug delivery vehicle preparation). As such, generalized protocols are not provided here. For specific methodologies, researchers are advised to consult peer-reviewed literature pertaining to their direct field of inquiry, such as the synthesis of nanoparticles for MRI contrast agents or the formulation of iron oxide pigments for pharmaceutical coatings.

Signaling Pathways and Workflows

The interaction of ferric oxide nanoparticles with biological systems can be complex, potentially involving pathways related to cellular uptake (e.g., endocytosis), iron metabolism, and oxidative stress. The specific signaling pathways are contingent on the particle's physicochemical properties (size, charge, surface coating) and the biological model under investigation.

Due to this high degree of specificity, a generalized signaling pathway diagram would be misleading. Researchers should refer to specific studies on the biocompatibility and cellular interactions of iron oxide nanoparticles relevant to their work to understand the precise signaling cascades involved. A logical workflow for such an investigation is presented below.

Caption: A logical workflow for investigating nanoparticle bio-interactions.

References

Spectroscopic Analysis of Red Ferric Oxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Red ferric oxide, chemically known as iron(III) oxide (α-Fe₂O₃) or hematite, is a material of significant interest across various scientific disciplines, including geology, materials science, and pharmacology. Its unique physicochemical properties, biocompatibility, and magnetic characteristics make it a promising candidate for applications in drug delivery, bio-imaging, and catalysis. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques offer powerful, non-destructive methods for the detailed characterization of red ferric oxide. This guide provides an in-depth overview of the core spectroscopic methods used for the analysis of red ferric oxide, complete with experimental protocols and data interpretation, tailored for researchers, scientists, and drug development professionals.

Spectroscopic Techniques for the Characterization of Red Ferric Oxide

A variety of spectroscopic techniques are employed to probe the different physical and chemical properties of red ferric oxide. Each technique provides unique insights into the material's composition, crystal structure, and electronic environment. The most commonly used methods include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Mössbauer Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial confirmation and characterization of iron oxide nanoparticles.[1] It provides information about the electronic transitions within the material, which are influenced by particle size, shape, and aggregation state.

Quantitative Data:

| Wavelength Range (nm) | Observation | Reference |

| 230 - 290 | Characteristic peak for green synthesized iron oxide nanoparticles. | [1] |

| ~480 | Strong absorption peak for α-Fe₂O₃ nanoparticles. | |

| Below 500 | Strong UV-Vis absorption for Fe₂O₃ nanoparticles. |

Experimental Protocol:

-

Sample Preparation: Disperse the red ferric oxide nanoparticles in a suitable solvent, such as deionized water or ethanol, to form a stable colloidal suspension. The concentration should be optimized to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

-

Procedure:

-

Record a baseline spectrum of the solvent (blank).

-

Fill a quartz cuvette with the nanoparticle suspension.

-

Measure the absorbance spectrum over a wavelength range of 200-800 nm.[2]

-

Subtract the baseline spectrum from the sample spectrum to obtain the net absorbance of the ferric oxide nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the ferric oxide particles and to confirm the presence of the characteristic Fe-O bonds. This technique is particularly useful for analyzing surface modifications and the presence of capping agents, which is crucial in drug delivery applications.

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3419 | O-H stretching modes of adsorbed water. | [3] |

| ~1622 | H-O-H bending vibration of adsorbed water. | [3] |

| 520.34 and 435.70 | Fe-O bond vibrations. | [1] |

| 576 | Fe-O stretching mode. | |

| 531 | Stretching mode of Fe-O, confirming α-Fe₂O₃ (hematite). | [3] |

| 465 and 551 | Characteristic absorption bands of α-Fe₂O₃. | [4] |

| 430 and 630 | Stretching modes of the Fe-O bond in maghemite (for comparison). | [2] |

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the dried ferric oxide powder with potassium bromide (KBr) powder in a ratio of approximately 1:100.[4] Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powder directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier-Transform Infrared spectrophotometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the KBr pellet in the sample holder or the powder on the ATR crystal.

-

Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.[4]

-

The final spectrum is usually an average of multiple scans to improve the signal-to-noise ratio.

-

Raman Spectroscopy

Raman spectroscopy is a powerful technique for identifying the specific crystalline phase of iron oxide. Hematite (α-Fe₂O₃) has a distinct Raman spectrum that allows it to be differentiated from other iron oxide polymorphs like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). The technique is sensitive to the vibrational modes of the crystal lattice.

Quantitative Data:

| Raman Shift (cm⁻¹) | Vibrational Mode | Reference |

| ~226 | A₁g | [5] |

| ~246 | Eg | [5] |

| ~293 | Eg | [5] |

| ~299 | Eg (shoulder) | [5] |

| ~412 | Eg | [5] |

| ~497 | A₁g | [5] |

| ~614 | Eg | [5] |

| ~660 | Eu (LO - Infrared active, but can appear due to disorder) | [6] |

| ~1320 | 2LO (Overtone of the Eu mode) | [6] |

| 218, 288, 401, 602 | A₁g and Eg modes. | [7] |

Experimental Protocol:

-

Sample Preparation: The ferric oxide sample, either as a powder or a thin film, can be analyzed directly. The powder can be placed on a microscope slide.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 633 nm), a spectrometer, and a CCD detector.

-

Procedure:

-

Place the sample on the microscope stage and focus the laser onto the area of interest.

-

Set the laser power and acquisition time. It is important to use a low laser power to avoid laser-induced thermal transformation of the iron oxide phases.[8]

-

Collect the Raman spectrum over a relevant spectral range, typically from 100 to 1500 cm⁻¹.

-

The spectrum may be baseline corrected to remove fluorescence background.

-

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, coordination environment, and magnetic properties of iron atoms. For red ferric oxide, it provides unambiguous identification of the Fe³⁺ state in the hematite structure and can distinguish it from other iron oxides based on its characteristic hyperfine parameters.

Quantitative Data (at Room Temperature):

| Parameter | Value | Description | Reference |

| Isomer Shift (δ) | ~0.37 mm/s | Relative to α-Fe. Indicates the Fe³⁺ oxidation state. | [9] |

| Quadrupole Splitting (ΔE_Q) | ~ -0.20 mm/s | Indicates the distortion from cubic symmetry around the Fe nucleus. The negative sign is characteristic of hematite. | |

| Hyperfine Magnetic Field (B_hf) | ~51.7 T (517 kG) | The internal magnetic field experienced by the Fe nucleus, characteristic of magnetically ordered hematite. |

Experimental Protocol:

-

Sample Preparation: The powdered sample is typically mixed with a binder and pressed into a pellet of uniform thickness to ensure consistent gamma-ray absorption.

-

Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a data acquisition system.

-

Procedure:

-

The sample is placed between the source and the detector.

-

The velocity of the source is scanned over a range of a few mm/s.

-

The number of gamma-rays transmitted through the sample is counted as a function of the source velocity.

-

The resulting spectrum is a plot of transmission versus velocity, from which the hyperfine parameters are extracted by fitting the data to Lorentzian line shapes.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical oxidation states of the elements within the top few nanometers of the material's surface. For red ferric oxide, XPS is used to confirm the presence of Fe and O and to determine the oxidation state of iron.

Quantitative Data:

| Spectral Region | Binding Energy (eV) | Assignment | Reference |

| Fe 2p₃/₂ | ~711.0 | Main peak for Fe³⁺ in α-Fe₂O₃. | [10] |

| Fe 2p₁/₂ | ~724.5 | Spin-orbit splitting component of Fe³⁺. | [11] |

| O 1s | ~529.6 - 530.0 | Lattice oxygen in Fe₂O₃. | [10] |

Experimental Protocol:

-

Sample Preparation: The powdered sample is mounted on a sample holder using double-sided adhesive tape. For thin films, the sample is mounted directly. The analysis is performed under ultra-high vacuum conditions to prevent surface contamination.

-

Instrumentation: An X-ray photoelectron spectrometer equipped with a monochromatic X-ray source (e.g., Al Kα or Mg Kα), an electron energy analyzer, and a detector.

-

Procedure:

-

The sample is introduced into the ultra-high vacuum chamber.

-

The surface is irradiated with X-rays, causing the emission of photoelectrons.

-

The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

-

The binding energy of the electrons is calculated and plotted as a spectrum of intensity versus binding energy.

-

The spectra are often charge-corrected by referencing the adventitious carbon C 1s peak to 284.8 eV.

-

Visualization of Workflows

General Workflow for Spectroscopic Characterization of Red Ferric Oxide

The following diagram illustrates a typical workflow for the characterization of synthesized red ferric oxide nanoparticles.

Caption: A general workflow for the spectroscopic characterization of red ferric oxide nanoparticles.

Logical Flow for Iron Oxide Phase Identification

This diagram outlines a decision-making process for identifying the phase of an unknown iron oxide sample using a combination of Raman and Mössbauer spectroscopy.

Caption: A logical workflow for identifying the hematite phase of iron oxide.

Applications in Drug Development

The characterization of red ferric oxide nanoparticles is of paramount importance in drug development. Their large surface area allows for the loading of therapeutic agents, and their magnetic properties can be exploited for targeted drug delivery.[12] Spectroscopic techniques are crucial throughout the development process:

-

FTIR spectroscopy is used to confirm the successful conjugation of drugs and stabilizing agents to the nanoparticle surface by identifying the characteristic vibrational bands of the attached molecules.

-

UV-Vis spectroscopy can be employed to quantify the amount of drug loaded onto the nanoparticles and to study the drug release kinetics by measuring the change in absorbance of the supernatant over time.

-

XPS provides critical information on the surface chemistry of the functionalized nanoparticles, which influences their interaction with biological systems.

-

The phase purity and stability of the iron oxide core, as confirmed by Raman and Mössbauer spectroscopy , are essential for ensuring the safety and efficacy of the drug delivery system.

Spectroscopic analysis is an indispensable tool for the comprehensive characterization of red ferric oxide. The complementary nature of UV-Vis, FTIR, Raman, Mössbauer, and XPS provides a detailed understanding of the material's electronic structure, chemical composition, and crystalline phase. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers and professionals in drug development, enabling the rational design and quality control of red ferric oxide-based nanomaterials for advanced biomedical applications.

References

- 1. Synthesis, characterization, and applications of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. ijirset.com [ijirset.com]

- 5. The Relationship between the Structural Characteristics of α-Fe2O3 Catalysts and Their Lattice Oxygen Reactivity Regarding Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geoweb.princeton.edu [geoweb.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of α-Fe2O3 Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-phase iron(III) oxide (α-Fe2O3), also known as hematite, is the most stable iron oxide under ambient conditions. As a nanomaterial, it has garnered significant attention due to its unique magnetic, catalytic, and semiconductor properties, coupled with its low cost, environmental friendliness, and biocompatibility.[1][2] These characteristics make α-Fe2O3 nanoparticles highly promising for a range of biomedical applications, including magnetic resonance imaging (MRI), targeted drug delivery, and cancer hyperthermia.[3][4]

Among various synthesis techniques, the hydrothermal method offers excellent control over the size, shape (morphology), and crystallinity of the nanoparticles.[5] This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave, which generates high pressure and temperature. These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of high-purity, well-crystallized nanoparticles.

Application Notes

Principle of Hydrothermal Synthesis

Hydrothermal synthesis leverages the properties of water at elevated temperatures and pressures (superheated water) to control the formation of crystalline materials. Under these conditions, water's dielectric constant decreases, making it a suitable solvent for inorganic precursors that are typically insoluble under standard conditions. The high pressure and temperature accelerate the reaction kinetics, leading to the rapid nucleation and growth of nanoparticles.

Controlling Nanoparticle Properties

The physicochemical properties of the resulting α-Fe2O3 nanoparticles can be precisely tuned by manipulating several key reaction parameters:

-

Temperature and Time: Higher temperatures and longer reaction times generally lead to increased crystallinity and larger particle sizes.[6][7] For instance, extending the reaction time from 8 hours to 24 hours can shift the product from irregular nanoparticles to aggregated microcubes.[6]

-

pH of the Solution: The pH influences the hydrolysis and condensation rates of the iron precursors. Adjusting the pH, often with bases like ammonia or sodium hydroxide, is critical for controlling the particle size and morphology.[1][8]

-

Precursors: The choice of iron salt (e.g., ferric nitrate, ferric chloride) can affect the reaction pathway and the final product characteristics.[1][8]

-

Additives and Surfactants: Surfactants or capping agents like polyethylene glycol (PEG) can be introduced to control particle growth, prevent aggregation, and functionalize the nanoparticle surface.[3][7] Surface functionalization is crucial for biomedical applications to enhance stability in biological media and enable targeted delivery.[3]

Applications in Research and Drug Development

The unique properties of α-Fe2O3 nanoparticles make them a versatile platform for biomedical applications:

-

Targeted Drug Delivery: Due to their magnetic properties, α-Fe2O3 nanoparticles can be guided to a specific target site (e.g., a tumor) using an external magnetic field.[2][4] The nanoparticle surface can be coated with polymers like chitosan or PEG and loaded with therapeutic agents, which are then released in a controlled manner at the target location, reducing systemic toxicity.[2][3][9]

-

Cancer Therapy: In magnetic hyperthermia, superparamagnetic iron oxide nanoparticles are delivered to a tumor and then subjected to an alternating magnetic field.[2] This causes the nanoparticles to generate localized heat, selectively destroying cancer cells with minimal damage to surrounding healthy tissue.

-

Biomedical Imaging: As contrast agents in Magnetic Resonance Imaging (MRI), these nanoparticles enhance image resolution, allowing for better diagnosis and monitoring of diseases.[2]

-

Biosensing: Functionalized α-Fe2O3 nanoparticles can be used to detect specific biomolecules, making them valuable tools in diagnostics.

Experimental Workflow & Parameter Influence

The general process for hydrothermal synthesis and the influence of key parameters on nanoparticle characteristics are illustrated below.

Experimental Protocols

Protocol 1: Synthesis using Ferric Nitrate

This protocol is adapted from a method that produces uniform nanoparticles with a hexagonal structure.[1]

A. Materials and Equipment

-

Ferric nitrate nonahydrate (Fe(NO3)3·9H2O)

-

Deionized (DI) water

-

Ammonia solution (NH3·H2O)

-

Magnetic stirrer with hotplate

-

100 mL Teflon-lined stainless steel autoclave

-

Centrifuge

-

Drying oven

B. Procedure

-

Dissolve 5.4 g of ferric nitrate in 60 mL of DI water in a glass beaker.

-

Stir the solution vigorously using a magnetic stirrer for 1 hour at room temperature.

-

While stirring, add ammonia solution dropwise to the mixture until the pH of the solution reaches 9.

-

Transfer the resulting solution into a 100 mL Teflon-lined autoclave.

-

Seal the autoclave and heat it to 160°C for 12 hours.

-

After the reaction, allow the autoclave to cool down naturally to room temperature.

-

Collect the resulting reddish precipitate by filtration or centrifugation.

-

Wash the precipitate several times with DI water and then with ethanol to remove any unreacted ions.

-

Dry the final product in an oven at 60°C to obtain a fine powder of α-Fe2O3 nanoparticles.

Protocol 2: Synthesis using Ferric Chloride

This protocol is based on a method to synthesize crystalline α-Fe2O3 nanoparticles and can be modified to produce different morphologies.[6]

A. Materials and Equipment

-

Iron(III) chloride hexahydrate (FeCl3·6H2O)

-

Sodium Hydroxide (NaOH)

-

Deionized (DI) water

-

Magnetic stirrer

-

100 mL Teflon-lined stainless steel autoclave

-

Centrifuge or filtration setup

-

Vacuum drying oven

B. Procedure

-

Prepare a 0.1 M aqueous solution of FeCl3 by dissolving the appropriate amount of FeCl3·6H2O in 50 mL of DI water.

-

Prepare a 0.45 M aqueous solution of NaOH in 30 mL of DI water.

-

Add the NaOH solution to the FeCl3 solution while stirring vigorously at room temperature.[8]

-

Continue stirring the mixture to ensure homogeneity.

-

Transfer the mixture to a Teflon-lined autoclave.

-

Seal the autoclave and place it in an oven preheated to 180°C for 8 hours.[6]

-

After the heating period, let the autoclave cool to room temperature.

-

Collect the red solid product by centrifugation.

-

Rinse the product thoroughly with DI water to remove residual ions.

-

Dry the final α-Fe2O3 nanoparticles at 60°C under vacuum.[6]

Summary of Quantitative Data

The table below summarizes typical results from different hydrothermal synthesis protocols for α-Fe2O3 nanoparticles.

| Precursor(s) | Method | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology | Reference(s) |

| Ferric Nitrate, Oxalic Acid | Co-precipitation | ~125 (evaporation) | 1 (stirring) | 9 - 12.5 | Spherical / Rhombohedral | [10] |

| Iron(III) Chloride | Hydrothermal | 180 | 8 | ~80 | Irregular nanoparticles | [6] |

| Iron(III) Chloride | Hydrothermal | 180 | 24 | - | Nanoparticle-aggregated microcubes | [6] |

| Ferric Nitrate, Ammonia | Hydrothermal | 160 | 12 | 50 - 90 (avg. 70) | Hexagonal, foamy agglomerates | [1] |

| Iron(III) Chloride, Ammonia | Co-precipitation | 500 (calcination) | 4 (calcination) | ~30 | Sphere-like clusters |

Characterization of α-Fe2O3 Nanoparticles

To confirm the successful synthesis and determine the physicochemical properties of the α-Fe2O3 nanoparticles, the following characterization techniques are recommended:

-

X-ray Diffraction (XRD): Used to identify the crystalline phase and structure of the nanoparticles. The resulting diffraction pattern should match the standard pattern for rhombohedral hematite (α-Fe2O3).[6][10] Sharp, intense peaks indicate high crystallinity.[10]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology (shape) and size distribution of the nanoparticles.[6][10] High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, confirming the crystalline nature of the particles.[6]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies chemical bonds and functional groups. For α-Fe2O3, characteristic absorption bands corresponding to the Fe-O stretching vibrations are expected, typically below 700 cm⁻¹.[8][10]

-

Dynamic Light Scattering (DLS): Used to measure the hydrodynamic size of the nanoparticles in a colloidal suspension and their surface charge (Zeta potential). A high absolute zeta potential value indicates good colloidal stability, which is crucial for biomedical applications.[3]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. neptjournal.com [neptjournal.com]

Application Notes & Protocols: Co-Precipitation Synthesis of Red Ferric Oxide (α-Fe₂O₃)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The co-precipitation method is a widely utilized, robust, and cost-effective technique for synthesizing iron oxide nanoparticles.[1] Its operational simplicity makes it a preferred route for producing high-purity, fine particles of metal oxides.[2] This method involves the precipitation of iron hydroxides or oxyhydroxides from an aqueous solution of iron salts through the addition of a base.[3] Subsequent thermal treatment (calcination) transforms the precursor into the stable hexagonal α-Fe₂O₃ phase, known as hematite or red ferric oxide. Hematite nanoparticles are of significant interest in biomedical fields for applications such as drug delivery, biosensors, and as contrast agents for magnetic resonance imaging (MRI) due to their biocompatibility, stability, and magnetic properties.[4]

The properties of the final α-Fe₂O₃ nanoparticles, including particle size, morphology, and purity, are highly dependent on several reaction parameters such as pH, temperature, precursor type, and calcination conditions.[5] This document provides detailed experimental protocols for the synthesis of red ferric oxide via co-precipitation and summarizes the key quantitative data from various studies to facilitate reproducible and optimized synthesis.

Experimental Protocols

Two common protocols for the synthesis of α-Fe₂O₃ nanoparticles using the co-precipitation method are detailed below.

Protocol 1: Synthesis using Iron (III) Chloride and Ammonia

This protocol is adapted from a simple and common method utilizing iron chloride as the precursor and ammonia as the precipitating agent.[6]

Materials and Reagents:

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O), analytical grade

-

Ammonium hydroxide (NH₄OH, 25% solution)

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and graduated cylinders

-

Dropper or burette

-

pH meter

-

Centrifuge

-

Drying oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation: Dissolve 10 g of FeCl₃·6H₂O in 150 ml of deionized water in a beaker. Stir the mixture at room temperature using a magnetic stirrer until the salt is completely dissolved.

-

Precipitation: While continuously stirring the iron chloride solution, add 25% ammonium hydroxide solution dropwise at a rate of approximately 1 ml/min. Continue adding the base until the pH of the solution reaches a desired level (a final pH between 8 and 14 is common for complete precipitation).[2] A brownish precipitate of iron hydroxide will form.

-

Aging and Washing: Continue stirring the resulting dispersion for 1 hour at room temperature. Afterwards, heat the mixture to 80 °C for 2 hours to evaporate the liquid and yield a brown powder. Alternatively, the precipitate can be separated from the solution by centrifugation, followed by repeated washing with deionized water until the supernatant is neutral (pH ~7) to remove residual ions.

-

Drying: Dry the washed precipitate in an oven at approximately 100 °C for several hours or until completely dry.

-

Calcination: Transfer the dried powder to a crucible and place it in a muffle furnace. Calcine the powder at 500 °C for 4 hours.[6] This step facilitates the phase transformation from iron hydroxide to the α-Fe₂O₃ (hematite) structure.

-

Characterization: The final red ferric oxide powder is ready for characterization using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis using Iron (III) Nitrate and Oxalic Acid

This protocol provides an alternative route using different precursor materials, which can influence the final particle characteristics.[7]

Materials and Reagents:

-

Ferric nitrate anhydrous (Fe(NO₃)₃), analytical grade

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O), analytical grade

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers

-

Hot plate

Procedure:

-

Precursor Solution Preparation: Prepare aqueous solutions of ferric nitrate and oxalic acid. Mix the solutions in a 3:1 molar ratio (ferric nitrate to oxalic acid).[7]

-

Reaction: Stir the mixed solution vigorously at room temperature for one hour using a magnetic stirrer.[7]

-

Evaporation: Heat the mixture on a hot plate at approximately 125 °C to evaporate the solvent. This will result in a greenish-yellow colored precursor powder.[7]

-

Calcination: Calcine the precursor powder in a furnace at a suitable temperature (e.g., 500 °C) to obtain α-Fe₂O₃ nanoparticles. The specific temperature and duration will influence the final particle size and crystallinity.

-

Characterization: The resulting red powder can be characterized to determine its physicochemical properties.

Data Presentation